molecular formula C25H22N2O2 B2486829 7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 892293-44-6

7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2486829
CAS No.: 892293-44-6
M. Wt: 382.463
InChI Key: DPPVPKQLZIJFAK-UHFFFAOYSA-N
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Description

7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and benzoyl-substituted molecules. Examples are:

  • 3-(4-methylbenzoyl)propionic acid
  • 4-(4-methylphenyl)-4-oxobutanoic acid

Uniqueness

What sets 7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one apart is its specific combination of functional groups and aromatic rings, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-16-4-9-19(10-5-16)14-27-15-22(23(28)20-11-6-17(2)7-12-20)24(29)21-13-8-18(3)26-25(21)27/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPVPKQLZIJFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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